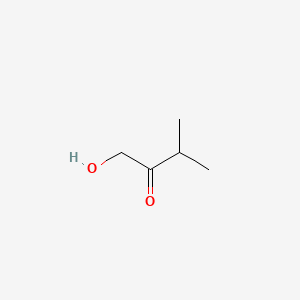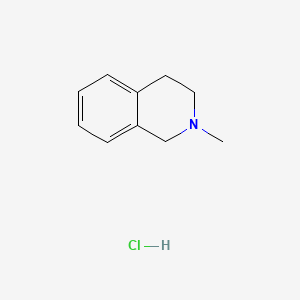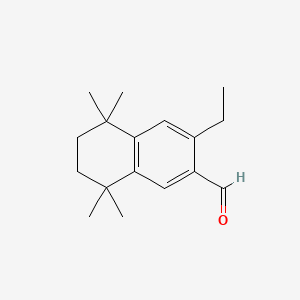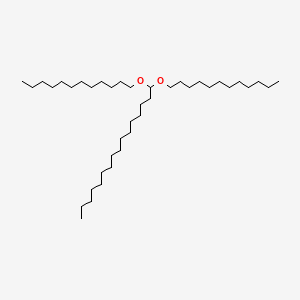
Formaldehyde;1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde;1-phenylethanone is a synthetic polymer that combines formaldehyde and 1-phenylethanone, followed by hydrogenation. This compound is known for its unique chemical properties and applications in various fields, including industrial and scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 1-phenylethanone, hydrogenated typically involves the polymerization of formaldehyde with 1-phenylethanone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the polymerization process. After the initial polymerization, the resulting polymer undergoes hydrogenation to achieve the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where formaldehyde and 1-phenylethanone are combined under specific temperature and pressure conditions. Catalysts such as acids or bases may be used to enhance the reaction rate. The hydrogenation step is performed using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to ensure complete hydrogenation .
化学反応の分析
Types of Reactions
Formaldehyde;1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be further reduced to form more hydrogenated derivatives.
Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated compounds, while reduction can produce more saturated polymers .
科学的研究の応用
Formaldehyde;1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical stability and durability .
作用機序
The mechanism of action of formaldehyde, polymer with 1-phenylethanone, hydrogenated involves its interaction with various molecular targets. The polymer’s structure allows it to form stable interactions with other molecules, making it useful in applications such as drug delivery and material science. The pathways involved in its action depend on the specific application and the environment in which it is used .
類似化合物との比較
Similar Compounds
Formaldehyde, polymer with 1-phenylethanone: Similar in structure but not hydrogenated.
Phenol-formaldehyde resin: Another polymer involving formaldehyde but with phenol instead of 1-phenylethanone.
Urea-formaldehyde resin: A polymer involving formaldehyde and urea
Uniqueness
Formaldehyde;1-phenylethanone is unique due to its hydrogenation step, which imparts additional stability and chemical resistance compared to its non-hydrogenated counterparts. This makes it particularly valuable in applications requiring enhanced durability and stability .
特性
CAS番号 |
68441-83-8 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
formaldehyde;1-phenylethanone |
InChI |
InChI=1S/C8H8O.CH2O/c1-7(9)8-5-3-2-4-6-8;1-2/h2-6H,1H3;1H2 |
InChIキー |
IONMUCYQDGALHX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1.C=O |
正規SMILES |
CC(=O)C1=CC=CC=C1.C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


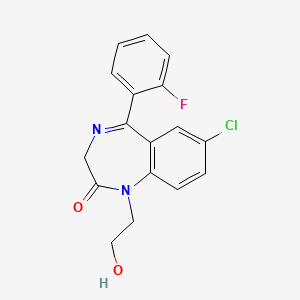
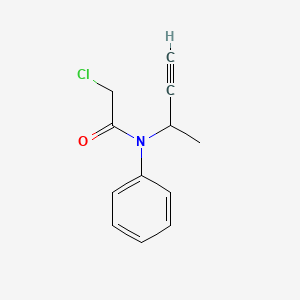
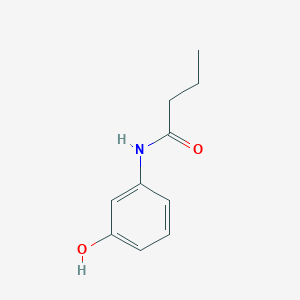
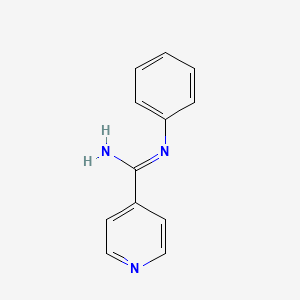

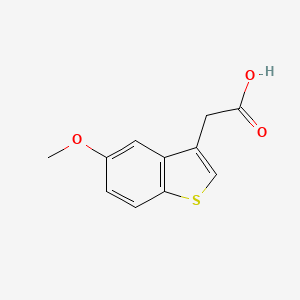
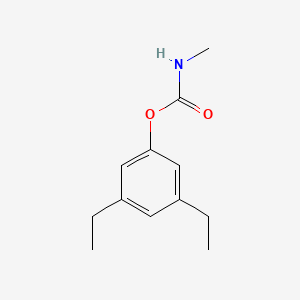
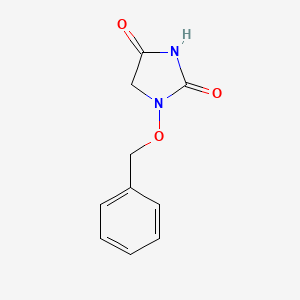
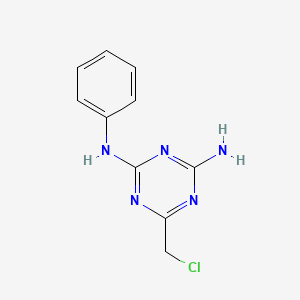
![5-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B1615680.png)
